Tioxazafen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tioxazafen discovery and development story

Discovery and Lead Optimization

The discovery of Tioxazafen was significantly accelerated by computational chemistry methods.

- Virtual Screening: Monsanto collaborated with Cresset to conduct a virtual screen using their Blaze software (then called FieldScreen) [1]. The process began with known active structures (stilbenes, chalcones, azobenzene derivatives).

- Pharmacophore Modeling: Cresset's FieldTemplater was used to develop a pharmacophore model that described the observed activity. This model was translated into eight distinct search queries for the virtual screening campaign [1].

- Hit Identification & Optimization: The virtual screen achieved a 14% hit rate at a higher concentration and a 4% hit rate at a lower concentration [1]. These hits were then progressed through lead optimization, during which 700 compounds were acquired or synthesized before this compound was selected as the final development candidate [1].

The workflow below illustrates the discovery and development pathway.

Synthesis and Process Chemistry

The synthesis of this compound involves creating the 1,2,4-oxadiazole core, with a key intermediate being thiophene-2-carbonyl chloride (TCC).

- Final Compound Synthesis: this compound is synthesized in high yields and purity. A benzamide oxime intermediate is first prepared from a benzo nitrile. This product is then treated with thiophene-2-carbonyl chloride (TCC) to form this compound [2].

- Improved Synthesis of a Key Intermediate: Research efforts focused on optimizing the synthesis of TCC. A more efficient three-step, one-pot process was developed, starting from thiophene and using chlorosulfonyl isocyanate (CSI). This route improved regio-selectivity, reduced byproducts (like chloroform and sodium hypochlorite), and offered a more commercially viable and lower-cost path to TCC compared to traditional methods [3].

Biological Profiling and Efficacy

This compound has demonstrated strong efficacy against a range of economically damaging nematodes.

- Broad-Spectrum Activity: It is effective against key plant-parasitic nematodes including root-knot nematode (Meloidogyne incognita), reniform nematode (Rotylenchulus reniformis), cyst nematode, root lesion nematode, and Longidorus [4].

- Quantitative Toxicity: Bioassay studies provide specific efficacy data [2] [5]. Note that LC50 values can vary between nematode species and study conditions.

| Nematode Species | Toxicity Metric | Value (μg/mL) | Comparative Efficacy |

|---|---|---|---|

| M. incognita | 24-hr EC50 (motility) | 57.69 [2] | >300 [5] |

| R. reniformis | 24-hr EC50 (motility) | 59.64 [2] | - |

| B. xylophilus | 48-hr LC50 | >300 [5] | 2.4 (for derivative A1) [5] |

| A. besseyi | 48-hr LC50 | 142.9 [5] | 3.8 (for derivative A6) [5] |

- Key Biological Properties:

- Long-Lasting Effect: Due to its low water solubility, this compound can remain around the root system, providing protection for up to 75 days [4].

- Irreversible Paralysis: Exposure to this compound leads to nematode paralysis, with studies showing no recovery in motility after rinsing and removal from the solution [2].

- Reduced Infectivity: Even short, sub-lethal exposures (24 hours) to low concentrations of this compound significantly reduce the ability of nematodes to infect plant roots [2].

Research and Development Implications

The case of this compound offers several valuable insights for researchers.

- Novel MoA for Resistance Management: Its unique ribosome-targeting mechanism makes it a critical tool for managing nematode resistance, as it shows no cross-resistance with other major nematicide classes [4].

- Computational Efficiency in Agrochemical Discovery: The project highlights the successful application of structure-based virtual screening and pharmacophore modeling to identify novel chemotypes in agrochemical discovery, reducing the time and cost of early R&D [1].

- Derivative Compounds with Enhanced Potency: Recent research has shown that chemical derivation of this compound can yield compounds with significantly higher potency. Introducing a chloromethyl group at the 5-position of the oxadiazole ring resulted in derivative A1, which had dramatically lower LC50 against B. xylophilus than the parent this compound, avermectin, and fosthiazate. This suggests the MOA may differ from this compound by affecting the acetylcholine receptor [5].

References

- 1. : Blaze helps this compound new nematacidal seed treatment discover [cresset-group.com]

- 2. What is the synthesis of the nematicides this compound? [chemicalbook.com]

- 3. Three step, one-pot process to prepare thiophene-2 ... [sciencedirect.com]

- 4. Pesticides Registered & Launched in 2017 and Analysis of Key Products [news.agropages.com]

- 5. Discovery of 1,2,4-Oxadiazole Derivatives Containing ... [pmc.ncbi.nlm.nih.gov]

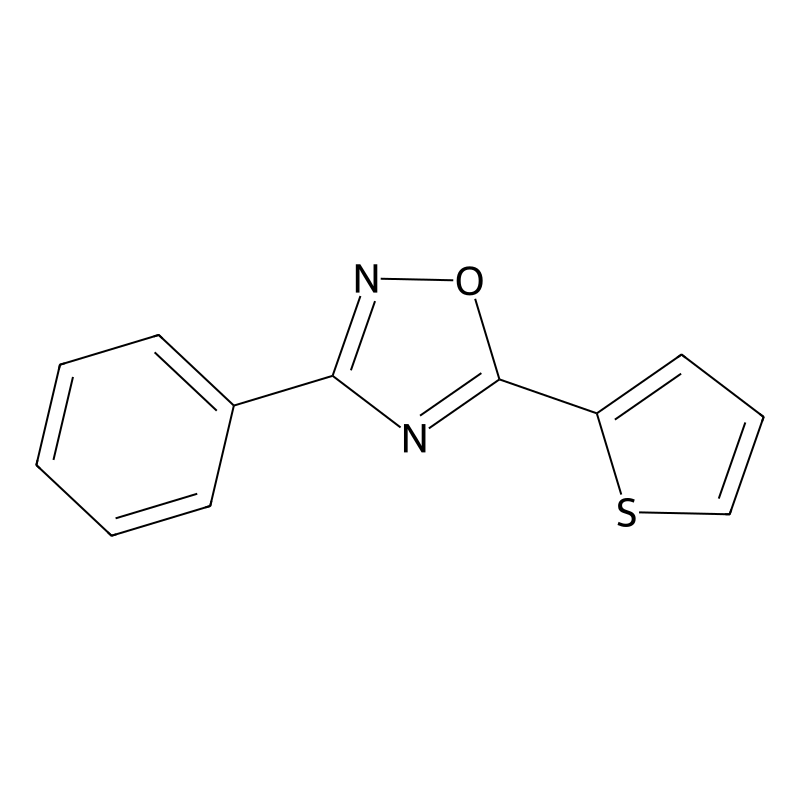

Tioxazafen 3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole

Chemical Profile and Synthesis

Tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole) is a representative of the 3,5-disubstituted-1,2,4-oxadiazole chemical class [1] [2].

The synthesis of this compound is a high-yielding, two-step process that begins with the preparation of a benzamide oxime from a benzo nitrile [1]. This intermediate is then reacted with thiophene-2-carbonyl chloride (TCC) to form the final 1,2,4-oxadiazole ring structure of this compound [1].

A significant part of the industrial process development focuses on the efficient and cost-effective production of TCC. While traditional methods exist, a modern, streamlined one-pot process has been developed. This process starts with thiophene and chlorosulfonyl isocyanate (CSI), proceeds through a key intermediate, and culminates in the synthesis of TCC, which is a crucial raw material for this compound production [3].

The following diagram illustrates the synthesis pathway and the core structure of this compound:

Synthetic route of this compound featuring a two-step process to form the 1,2,4-oxadiazole core.

Biological Activity and Nematode Toxicity

This compound is a broad-spectrum seed treatment nematicide [2]. Its efficacy has been evaluated in laboratory bioassays against multiple nematode species.

Known Efficacy from Laboratory Studies The table below summarizes key toxicity parameters of this compound against two nematode species, Meloidogyne incognita (root-knot nematode) and Rotylenchulus reniformis (reniform nematode) [1].

| Toxicity Parameter | Meloidogyne incognita | Rotylenchulus reniformis |

|---|---|---|

| Paralysis Observation (after 24 hr) | 27.0 µg/mL | 27.0 µg/mL |

| 24-hr EC₅₀ (Motility) | 57.69 µg/mL | 59.64 µg/mL |

| 48-hr EC₅₀ (Motility) | 47.15 µg/mL | 47.25 µg/mL |

| Reduced Hatch (after 3 days) | 2.7 µg/mL & 27.0 µg/mL | 2.7 µg/mL & 27.0 µg/mL |

Key observations from these studies include:

- Irreversible Effect: Nematode paralysis is irreversible. After a 24-hour exposure to the 48-hour EC₅₀ values, motility did not recover after the nematodes were rinsed and removed from the this compound solution [1].

- Reduced Infectivity: Exposure to sub-lethal concentrations (0.38 to 47.15 µg/mL) for 24 hours significantly reduced the ability of both nematode species to infect tomato roots [1].

Mechanism of Action and Contemporary Research

The exact mode of action of this compound was initially unknown [1], but recent evidence suggests it may interfere with the ribosome of nematodes [2]. Current research is heavily focused on overcoming the limitations of this compound, such as its lack of molecular flexibility which restricts its use primarily to seed treatments [2].

A prominent research strategy involves synthesizing and screening derivatives of the 1,2,4-oxadiazole scaffold. The introduction of haloalkyl groups at the 5-position of the ring has proven highly effective [2].

Efficacy of Next-Generation 1,2,4-Oxadiazole Derivatives The table below compares the activity of lead derivative A1 with this compound and commercial standards against the pine wilt nematode (Bursaphelenchus xylophilus).

| Compound | LC₅₀ against B. xylophilus (µg/mL) | Notes |

|---|---|---|

| A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) | 2.4 | Novel derivative; superior activity |

| This compound | >300 | Original compound; low activity |

| Avermectin | 335.5 | Commercial standard |

| Fosthiazate | 436.9 | Commercial standard |

| Fluopyram | 0.9 | Highly potent commercial standard |

Key advancements from this research include:

- Potency Leap: Derivative A1 demonstrated a remarkable increase in potency compared to the parent this compound, with an LC₅₀ value over 125 times lower [2].

- Novel Mode of Action: Transcriptome and enzyme activity analyses indicate that compound A1 exerts its nematicidal activity primarily by affecting the acetylcholine receptor of B. xylophilus, which is a different target from the suspected ribosome interference of this compound [2].

- Exploring Bioactivation: Research into related oxadiazole scaffolds (1,3,4-oxadiazoles) shows that selective toxicity can be achieved through cytochrome P450 enzyme-mediated bioactivation within nematodes, producing lethal reactive metabolites [4]. This highlights a potential strategic direction for future selective nematicide design.

The structure-activity relationship and divergent mechanisms of this compound and its derivatives can be visualized as follows:

Divergent mechanisms of action between this compound and its advanced derivative A1.

Experimental Protocols: Key Nematode Bioassays

For researchers aiming to replicate or build upon these findings, here is a summary of the core methodologies used in the cited studies.

1. In Vitro Nematode Motility and Mortality Assay [1]

- Purpose: To determine the concentration required to paralyze or kill 50% of a nematode population (EC₅₀).

- Procedure:

- Nematodes are exposed to a range of concentrations of the test compound in water solutions.

- The solutions are incubated for a set period (e.g., 24 or 48 hours).

- After exposure, nematode motility is assessed. Nematodes are typically prodded with a needle; those that do not move are considered paralyzed or dead.

- Data is analyzed using probit analysis to calculate EC₅₀ values.

2. Nematode Hatch Inhibition Assay [1]

- Purpose: To evaluate the compound's ability to prevent nematode eggs from hatching.

- Procedure:

- Nematode eggs are isolated and placed in solutions containing the test compound.

- The eggs are incubated for several days (e.g., 3 days).

- The number of hatched juveniles is counted and compared to control groups.

3. In Vitro Nematocidal Activity Screening [2]

- Purpose: To screen a library of compounds for nematicidal activity against multiple species.

- Procedure:

- Nematodes are placed in multi-well plates.

- Test compounds are added at specific concentrations (e.g., 50 μg/mL and 10 μg/mL).

- Plates are incubated for 48 hours.

- Nematode mortality is recorded, and corrected mortality percentages are calculated. For active compounds, a series of concentrations are tested to establish a full dose-response curve and calculate LC₅₀ values.

Conclusion

This compound serves as a foundational molecule in the class of 1,2,4-oxadiazole nematicides. While effective as a seed treatment, its molecular rigidity and moderate potency against certain species have spurred the development of advanced derivatives. The introduction of haloalkyl groups, as exemplified by compound A1, represents a significant breakthrough, yielding dramatically increased potency and a potentially distinct mode of action via the acetylcholine receptor. Contemporary research is paving the way for a new generation of highly effective and potentially more selective nematicides.

References

- 1. What is the synthesis of the nematicides this compound? [chemicalbook.com]

- 2. Discovery of 1,2,4-Oxadiazole Derivatives Containing ... [pmc.ncbi.nlm.nih.gov]

- 3. Three step, one-pot process to prepare thiophene-2 ... [sciencedirect.com]

- 4. Cyprocide selectively kills nematodes via cytochrome P450 ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Tioxazafen: Chemistry, Mechanism, and Efficacy Profiling

Introduction to Tioxazafen

This compound (3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole) represents a significant advancement in nematicidal chemistry as the first commercial compound featuring a 1,2,4-oxadiazole molecular core developed specifically for nematode control. This broad-spectrum nematicide functions primarily as a seed treatment applied to major row crops including corn, soybean, and cotton, offering systemic protection against economically devastating nematode species. With a chemical formula of C₁₂H₈N₂OS and molecular mass of 228.27 g/mol, this compound emerged from targeted molecular design approaches utilizing molecular field model software, marking a shift toward rational design in agrochemical discovery [1] [2]. Unlike traditional organophosphate and carbamate nematicides that pose significant environmental and mammalian health concerns, this compound demonstrates a favorable safety profile and novel mode of action, positioning it as an increasingly important tool in integrated nematode management programs amid growing regulatory restrictions on older chemistries [2].

The global importance of this compound continues to grow as agricultural systems worldwide face increasing pressure from plant-parasitic nematodes, which cause estimated annual yield losses of 8.8%-14.6% across a wide range of crops. With the global nematicide market valued at approximately $1.3 billion in 2019—significantly smaller than fungicides ($13.4 billion) or herbicides ($32.6 billion)—the introduction of novel mode-of-action compounds like this compound addresses a critical gap in nematode management options [2]. Since its commercial introduction by Bayer CropScience (formerly Monsanto Company) and registration in the United States in 2017, this compound has gained rapid market traction, with the global this compound market size valued at $325 million in 2024 and projected to reach $540 million by 2033, reflecting a robust compound annual growth rate of 5.8% [3].

Chemical and Physical Properties

This compound belongs to the phenyl oxadiazole chemistry class and is characterized by its systematic IUPAC name 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole with CAS registry number 330459-31-9. The compound features a 1,2,4-oxadiazole heterocyclic core substituted at the 3-position with a phenyl ring and at the 5-position with a thiophene ring, creating a planar architecture that facilitates molecular recognition in biological systems. This synthetic compound exhibits no isomerism and possesses a canonical SMILES representation of C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CS3, with an International Chemical Identifier (InChI) of InChI=1S/C12H8N2OS/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-16-10/h1-8H [1].

Table 1: Basic Chemical Properties of this compound

| Property | Value/Specification |

|---|---|

| Chemical Name | 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole |

| CAS RN | 330459-31-9 |

| Molecular Formula | C₁₂H₈N₂OS |

| Molecular Mass | 228.27 g/mol |

| Chemical Class | Phenyl oxadiazole |

| Pesticide Type | Nematicide |

| Substance Origin | Synthetic |

| SMILES Notation | C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CS3 |

| InChI Key | IHNSIFFSNUQGQN-UHFFFAOYSA-N |

While comprehensive physicochemical data including solubility, melting point, and partition coefficient were not fully available in the searched literature, this compound is known to be developed primarily as a seed treatment formulation with commercial products typically supplied as liquid suspensions or concentrates for agricultural application [1]. The compound's 1,2,4-oxadiazole heterocycle represents a privileged scaffold in medicinal and material chemistry, contributing to its biological activity and physicochemical characteristics. This molecular framework provides metabolic stability while enabling specific interactions with the target site in nematodes, distinguishing it from traditional nematicides that often suffer from resistance issues and non-target toxicity [2].

Mechanism of Action

This compound exhibits a novel molecular target distinct from traditional organophosphate, carbamate, and avermectin nematicides, operating through precise disruption of nematode-specific ribosomal translation. The compound interacts specifically with a nematode-specific insertion in the L3 subunit of the mitochondrial ribosome, thereby impairing protein synthesis machinery essential for nematode survival and reproduction [1]. This unique binding site emerges from structural variations in the nematode ribosome compared to those of non-target organisms, conferring selective toxicity against plant-parasitic nematodes while minimizing impacts on mammals, birds, and beneficial insects. The ribosomal disruption leads to systemic control of a broad spectrum of nematode species including cyst nematodes (Globodera and Heterodera spp.), root-knot nematodes (Meloidogyne spp.), reniform nematodes (Rotylenchulus reniformis), lesion nematodes (Pratylenchus spp.), and other economically significant genera [2].

The species-specific mechanism of this compound represents a significant advancement in nematicide development, as it leverages fundamental differences in ribosomal structure between nematodes and other organisms. Following application as a seed treatment, the compound is taken up systemically by developing plants, creating a protective zone around the root system where nematodes encounter the active ingredient during host seeking and infection attempts. The targeted action on the mitochondrial ribosome ultimately results in nematode paralysis and mortality, providing protection during critical early growth stages when crops are most vulnerable to nematode damage and yield loss [1] [4]. Recent research on structural derivatives has revealed that modifications to the this compound scaffold can shift the mechanism toward acetylcholinesterase disruption, indicating potential for multiple mechanisms within the 1,2,4-oxadiazole chemical class and expanding opportunities for future nematicide development [5].

Diagram 1: this compound's mechanism of action involves specific binding to the nematode ribosomal L3 subunit, disrupting mitochondrial protein synthesis and leading to nematode paralysis and mortality. The systemic activity provides protection against multiple nematode species.

Efficacy and Biological Activity

Nematode Toxicity Profiles

This compound demonstrates broad-spectrum efficacy against a wide range of economically significant plant-parasitic nematodes, with particularly strong activity observed against species that pose serious threats to global row crop production. Laboratory bioassays and field trials have established the compound's consistent performance against southern root-knot nematode (Meloidogyne incognita) and reniform nematode (Rotylenchulus reniformis), two of the most damaging nematode species in cotton, soybean, and vegetable production systems across the southern United States [4]. Toxicity studies utilizing motility assays have determined the effective concentration values for these target species, revealing comparable sensitivity between nematode genera but highlighting important differences in recovery potential and infectivity reduction following exposure to sublethal concentrations [4].

Table 2: this compound Toxicity Against Key Nematode Species

| Nematode Species | Bioassay Type | Exposure Time | EC₅₀ Value | Key Observations |

|---|---|---|---|---|

| Meloidogyne incognita (Southern root-knot) | Motility assay | 24 hours | 57.69 µg/mL | Paralysis observed at 27.0 µg/mL; no recovery post-exposure |

| Meloidogyne incognita (Southern root-knot) | Motility assay | 48 hours | 47.15 µg/mL | Continued mortality increase after removal from solution |

| Rotylenchulus reniformis (Reniform) | Motility assay | 24 hours | 59.64 µg/mL | Paralysis observed at 27.0 µg/mL; mortality stabilized post-exposure |

| Rotylenchulus reniformis (Reniform) | Motility assay | 48 hours | 47.25 µg/mL | No recovery in motility after exposure |

| Bursaphelenchus xylophilus (Pinewood) | Mortality assay | 48 hours | >300 µg/mL | Significantly less active compared to novel derivatives |

| Ditylenchus dipsaci (Stem and bulb) | Mortality assay | 48 hours | >300 µg/mL | Moderate activity at high concentrations |

This compound exhibits notable exposure-time dependent toxicity, with 48-hour EC₅₀ values approximately 20% lower than 24-hour values for both M. incognita and R. reniformis, indicating cumulative effects with prolonged exposure [4]. Beyond direct mortality, the compound significantly impacts nematode hatch dynamics, with concentrations as low as 2.7 µg/mL reducing egg hatch for both species after just three days of exposure. This suppression of population recruitment contributes to long-term management by reducing subsequent generational pressure. Furthermore, sublethal exposures (0.38-47.15 µg/mL) profoundly affect nematode infectivity, with 24-hour pretreatment reducing root invasion for both M. incognita and R. reniformis, though higher concentrations were required to suppress R. reniformis infection compared to M. incognita [4]. This differential effect on infectivity highlights species-specific responses that may inform application rate optimization for target nematode complexes in different geographical regions.

Comparative Performance Against Commercial Standards

When evaluated alongside established commercial nematicides, this compound demonstrates competitive efficacy while offering advantages in mammalian safety and environmental profile. Against key nematode species including Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci, this compound shows varying performance levels depending on the target organism. While its LC₅₀ against B. xylophilus exceeds 300 µg/mL, making it less potent than specialized compounds like fluopyram (LC₅₀ = 0.9 µg/mL), it outperforms traditional standards including avermectin (LC₅₀ = 335.5 µg/mL) and fosthiazate (LC₅₀ = 436.9 µg/mL) in specific laboratory assays [5]. This performance profile positions this compound as a valuable component in resistance management programs, particularly as nematode resistance to older chemical classes continues to emerge.

The structural derivatization of this compound has yielded compounds with dramatically enhanced potency, highlighting the potential for future optimization within the 1,2,4-oxadiazole chemical class. Notably, introduction of haloalkyl substituents at the 5-position of the oxadiazole ring has produced derivatives such as compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole), which exhibits exceptional activity against B. xylophilus with an LC₅₀ of 2.4 µg/mL—approximately 140-fold more potent than avermectin and 125-fold more potent than fosthiazate [5]. Transcriptome analysis and enzyme activity assays indicate that these highly active derivatives may operate through a dual mechanism, affecting both ribosomal function and acetylcholine receptors in nematodes, suggesting that strategic molecular modifications can expand the scope and potency of base chemistries [5].

Environmental Fate and Degradation

Aqueous Degradation Kinetics and Pathways

This compound undergoes rapid transformation in aqueous environments when exposed to light, with artificial sunlight driving quick degradation through photolytic processes. Kinetic studies reveal that the compound follows pseudo-first-order decay with the formation of a single primary transformation product identified as PP228a, an isomer of the parent compound that shares the same molecular mass (228 g/mol) but exhibits altered chemical behavior and biological activity [2]. The degradation rate demonstrates pH-independent characteristics across environmentally relevant ranges, suggesting consistent photolytic behavior under varying field conditions. The presence of natural water constituents including nitrate ions (NO₃⁻), fulvic acid (FA), and humic acid (HA) produces variable effects on degradation rates, with specific impacts dependent on the particular constituent and its concentration in the aqueous matrix [2].

A critical finding from degradation studies is the remarkable persistence of the primary photoproduct PP228a compared to the parent this compound molecule. While this compound itself degrades relatively rapidly with a half-life of less than one day under illuminated conditions, PP228a exhibits dramatically extended environmental persistence with half-lives increased by over 1000-fold compared to the parent compound [2]. This substantial difference in persistence characteristics between parent and transformation product underscores the importance of considering not only the applied active ingredient but also its environmental derivatives when conducting comprehensive risk assessments. Both this compound and PP228a demonstrate high hydrolytic stability at pH 7 and 20°C, indicating that abiotic hydrolysis contributes minimally to their environmental degradation and emphasizing the primacy of photolytic transformation pathways in aquatic systems [2].

Ecotoxicological Implications

The environmental transformation of this compound has significant implications for ecotoxicological risk assessment, as the primary degradation product exhibits enhanced biological activity toward certain non-target organisms. Standardized bioassays utilizing the freshwater crustacean Daphnia magna have demonstrated that PP228a possesses higher acute toxicity than the parent this compound compound, highlighting the potential for photolytic transformation to generate products with increased environmental hazards [2]. Conversely, in microbial toxicity tests employing Vibrio fischeri, the parent this compound showed greater inhibition compared to its transformation product, indicating organism-specific differential toxicity between the parent compound and its degradant.

These findings emphasize the necessity of applying a comprehensive environmental assessment framework that extends beyond the parent compound to include major transformation products with altered toxicological profiles. The combination of extended environmental persistence and enhanced toxicity to certain aquatic organisms exhibited by PP228a suggests that standard risk assessment protocols focusing solely on parent compound degradation may underestimate the overall environmental impact of pesticide applications. Furthermore, the differential species sensitivity observed between D. magna and V. fischeri underscores the importance of utilizing multiple bioindicator species when evaluating the ecotoxicological potential of pesticides and their environmental derivatives to adequately represent potential impacts on aquatic ecosystem structure and function [2].

Research Applications and Experimental Protocols

Derivative Development and Structure-Activity Relationships

The discovery of this compound has stimulated extensive research into 1,2,4-oxadiazole derivatives as novel nematicidal agents with enhanced potency and potential alternative mechanisms of action. Recent investigations have explored the strategic introduction of haloalkyl substituents at the 5-position of the oxadiazole ring, leveraging the unique steric and electronic properties of halogen atoms to improve physicochemical properties including metabolic stability, oxidative resistance, and lipophilicity [5]. These efforts have yielded 48 novel derivatives systematically evaluated against three economically important nematode species: Bursaphelenchus xylophilus (pinewood nematode), Aphelenchoides besseyi (rice white-tip nematode), and Ditylenchus dipsaci (stem and bulb nematode). The majority of these synthesized compounds demonstrated remarkable nematocidal activities, with several exhibiting complete mortality (100%) at concentrations of 50 μg/mL [5].

The most promising derivative, designated compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole), displayed exceptional activity against B. xylophilus with an LC₅₀ value of 2.4 μg/mL, representing a 125-fold improvement over the parent this compound structure (LC₅₀ >300 μg/mL) and significantly outperforming commercial standards including avermectin (LC₅₀ = 335.5 μg/mL) and fosthiazate (LC₅₀ = 436.9 μg/mL) [5]. Transcriptome analysis and enzyme activity assays revealed that this derivative likely operates through a distinct mechanism involving disruption of acetylcholine receptors in nematodes, contrasting with the ribosomal targeting of the parent this compound. This mechanistic shift demonstrates how strategic structural modifications can alter biological target specificity while maintaining or enhancing nematicidal potency, providing valuable insights for future nematicide discovery and optimization campaigns [5].

Standardized Laboratory Bioassay Protocols

Nematode Motility Assay

The assessment of this compound efficacy against plant-parasitic nematodes employs standardized laboratory bioassays that quantify effects on nematode motility, hatch inhibition, and infectivity potential. For motility assays, approximately 30-40 nematodes are transferred to 24-well tissue culture plates containing 500 μL of distilled water and 500 μL of a 2× concentration of the test solution, creating final this compound concentrations typically ranging from 0.03 μg/mL to 27.03 μg/mL [4]. The experimental system is maintained at species-appropriate temperatures (28°C for Meloidogyne incognita and Rotylenchulus reniformis) throughout exposure periods of 2, 24, and 48 hours. Following incubation, motile and immotile nematodes are enumerated visually using an inverted compound microscope, with immotility serving as a proxy for mortality or paralysis. The percentage of immotile nematodes is calculated for each concentration to determine concentration-response relationships and derive EC₅₀ values through probit analysis [4].

Hatch Inhibition Bioassay

The effects of this compound on nematode embryonic development and hatch are evaluated using egg hatch inhibition assays. Freshly collected eggs of target nematode species (M. incognita and R. reniformis) are exposed to aqueous this compound solutions at concentrations identical to those used in motility assays for a period of three days [4]. The number of second-stage juveniles (J2) that successfully emerge from eggs is recorded daily using standardized counting procedures, and the percent hatch is calculated for each treatment and time point. These data provide insights into the compound's ovicidal activity and potential for suppressing population growth by interfering with reproductive success and generational turnover, complementing mortality data from motility assays to present a comprehensive assessment of impacts on nematode demography [4].

Infectivity Reduction Assessment

The influence of this compound on nematode host-seeking capacity and root invasion is quantified through infectivity reduction assays. Large populations of test nematodes (approximately 4,000 individuals) are exposed for 24 hours to sublethal this compound concentrations corresponding to serial dilutions of previously determined 48-hour EC₅₀ values [4]. Following exposure, nematodes are inoculated onto susceptible host plants (typically 2-week-old tomato seedlings) growing in standardized substrate systems, with each seedling receiving approximately 500 treated nematodes distributed through three injection points around the root zone. Plants are maintained under controlled environmental conditions (28-30°C) for three weeks post-inoculation, after which infection parameters are quantified through root staining and microscopic examination. For M. incognita, gall formation is used as an infection metric, while for R. reniformis, stained females within root tissues are enumerated to determine infection success [4].

Diagram 2: Standardized experimental workflow for assessing this compound efficacy against plant-parasitic nematodes, including motility assays, hatch inhibition tests, recovery evaluation, and infectivity reduction studies. Each assay provides complementary data for comprehensive activity profiling.

Regulatory Status and Market Position

This compound has achieved regulatory approval in several key agricultural markets including the United States (registered in 2017) and Canada (approved in 2018), where it is marketed primarily as a seed treatment nematicide under the trade name NemaStrike ST for use in corn, soybean, and cotton production systems [1] [2]. Importantly, the compound currently holds no approval status under the European Union's EC Regulation 1107/2009 framework, and it is not listed in the EU pesticide database, restricting its use in European agricultural markets [1]. This divergent regulatory status across major agricultural regions reflects varying risk assessment approaches and registration requirements that influence global market access and adoption patterns for novel nematicides.

Within the broader nematicide market, valued at approximately $1.3 billion in 2019, this compound occupies a growing niche as a reduced-risk alternative to traditional organophosphate and carbamate nematicides that face increasing regulatory restrictions due to human health concerns and environmental impacts [2] [6]. The global this compound market was valued at $325 million in 2024 and is projected to reach $540 million by 2033, expanding at a compound annual growth rate of 5.8% as adoption increases in key markets [3]. North America currently dominates the global this compound market, accounting for approximately 38% of total market share in 2024, driven by widespread adoption of advanced agricultural practices, high mechanization levels, and supportive regulatory frameworks that have facilitated commercial deployment [3]. The Asia Pacific region represents the fastest-growing market, projected to register a CAGR of 7.2% over the forecast period, fueled by agricultural intensification in emerging economies including China, India, and Southeast Asian nations [3].

Conclusion and Future Perspectives

This compound represents a significant milestone in nematicide innovation as the first commercial compound featuring a 1,2,4-oxadiazole core developed specifically for nematode control. Its novel mechanism of action targeting the nematode-specific ribosomal L3 subunit provides a valuable tool for managing resistant nematode populations and addresses critical gaps in the nematicide market created by the phase-out of older, more toxic chemistries. The compound's favorable mammalian safety profile, combined with demonstrated efficacy against a broad spectrum of economically important nematode species, positions it as a cornerstone of modern integrated nematode management programs in major row crop production systems. However, recent research revealing the environmental persistence and enhanced toxicity of its primary photodegradation product PP228a underscores the importance of comprehensive environmental assessment that extends beyond the parent compound to include major transformation products [2].

References

- 1. This compound - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. Aqueous degradation of this compound: Kinetics, products, ... [sciencedirect.com]

- 3. This compound Market Research Report 2033 [marketintelo.com]

- 4. Toxicity of this compound to Meloidogyne Incognita and ... [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 1,2,4-Oxadiazole Derivatives Containing ... [pmc.ncbi.nlm.nih.gov]

- 6. Nematicide Market Size | Forecast 2025 To 2034 - Industry Research [industryresearch.biz]

how was Tioxazafen discovered using virtual screening

Virtual Screening in Tioxazafen's Discovery

The table below summarizes the key methodologies and outcomes from the virtual screening campaign that led to the discovery of this compound.

| Aspect | Description |

|---|---|

| Overall Approach | Ligand-based virtual screening using Cresset's software (then called FieldScreen) [1]. |

| Known Actives as Starting Point | Structures including stilbenes, chalcones, and azobenzene derivatives [1]. |

| Core Methodology | FieldTemplater was used to develop a pharmacophore model capturing the essential features for nematicidal activity. This model was translated into eight distinct 3D search queries [1]. |

| Screening & Hit Rate | The virtual screen of compound databases yielded a 14% hit rate at a higher concentration and a 4% hit rate at a lower concentration, which are considered high success rates for such campaigns [1]. |

| Post-Screening Process | Hits from the virtual screen were synthesized or acquired (700 compounds total) and progressed through lead optimization and development with ongoing computational support [1]. |

Detailed Workflow and Methodology

The discovery process for this compound followed a structured workflow, integrating computational and experimental techniques.

Figure 1: The key stages in the virtual screening workflow that led to the discovery of this compound [1].

Core Computational Techniques

- Ligand-Based Virtual Screening: This method was chosen, focusing on the structural and electrostatic properties of known active compounds rather than a protein target [1] [2]. It is highly effective when the 3D structure of the biological target is unknown.

- Pharmacophore Modeling with FieldTemplater: This software identified a common 3D pharmacophore from diverse known actives, capturing steric, electrostatic, and other chemical features essential for biological activity [1].

- 3D Electrostatic Comparisons: Cresset's technology uses "field points" to describe molecular properties like electrostatic potential and steric shape, enabling identification of novel chemotypes with similar biological activity [1] [2].

Experimental Outcomes and Significance

The virtual screening campaign was highly successful, demonstrating the power of this computational approach in agrochemical discovery.

Figure 2: The screening process translated a small number of precise queries into a set of viable hit compounds [1].

- High Hit Rate: The 14% hit rate is significantly higher than typical high-throughput physical screens (often less than 1%) [1] [2].

- Novel Chemotype Identification: The approach successfully identified the 1,2,4-oxadiazole chemotype (this compound's core structure) as a novel scaffold with potent nematicidal activity [1] [3].

- Pipeline to Product: The computational hits progressed through synthesis, structure-activity relationship (SAR) studies, bioassays, and field trials, eventually leading to a commercially developed seed treatment nematicide for crops like corn, soybean, and cotton [1] [4].

The discovery of this compound established a valuable template for nematicide research. Subsequent studies have designed novel compounds using this compound as a structural inspiration [3] [5].

References

- 1. This compound: Blaze helps discover new nematacidal seed ... [cresset-group.com]

- 2. Cresset: Your partner for virtual screening whether ... [massbio.org]

- 3. Discovery of 1,2,4-Oxadiazole Derivatives Containing ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Nematicide Agent [medchemexpress.com]

- 5. Structural diversity derivatization and studies on the ... [sciencedirect.com]

Comprehensive Application Notes and Protocol for Tioxazafen Seed Treatment in Soybeans

Introduction and Chemical Profile

Tioxazafen (3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole) is a broad-spectrum systemic seed treatment nematicide belonging to the phenyl oxadiazole chemical class [1] [2]. It represents a significant advancement in nematode management due to its novel mode of action, which involves disruption of ribosomal activity in nematodes through interaction with the L3 subunit of the mitochondrial ribosome, leading to impaired protein synthesis [3] [2]. This unique mechanism results in no cross-resistance with other commercially available nematicides, making it a valuable tool in resistance management programs [1].

Initially developed by Monsanto (now Bayer CropScience) and registered with the U.S. EPA in 2017 under the trade name NemaStrike, this compound has become an integral component of the Acceleron Seed Applied Solutions portfolio [1] [4]. It is specifically labeled for use in row crops including corn, soybean, and cotton for control of a broad spectrum of plant-parasitic nematodes including cyst nematode, root-knot nematode, reniform nematode, root lesion nematode, and longidorus species [3] [1].

Table 1: Basic Chemical Properties of this compound

| Property | Specification |

|---|---|

| IUPAC Name | 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole [2] |

| CAS RN | 330459-31-9 [2] |

| Molecular Formula | C₁₂H₈N₂OS [2] |

| Molecular Mass | 228.27 g/mol [2] |

| Chemical Class | Phenyl oxadiazole (disubstituted oxadiazole) [1] |

| Mode of Action | Disruption of ribosomal translation in nematodes [3] [2] |

Application Specifications and Treatment Protocol

Registered Uses and Formulations

This compound is commercially formulated as a seed treatment solution, specifically as NemaStrike ST 4.51 SC (suspension concentrate) [3]. The application is strictly limited to professional seed treatment facilities equipped with full-automatic, closed-system treatment equipment featuring sealed conveyors and application devices [1]. On-site seed treatment by growers is explicitly prohibited due to safety considerations.

Registered Crops: Soybean, corn, and cotton [1] [2] Target Nematodes: Soybean cyst nematode (Heterodera glycines), root-knot nematode (Meloidogyne incognita), reniform nematode (Rotylenchulus reniformis), root lesion nematode (Pratylenchus spp.), and other economically important species [3] [1] [2]

Treatment Protocol and Specifications

The application of this compound must adhere to strict guidelines to ensure efficacy and safety:

Equipment Requirements: Use only automated, closed-system seed treatment equipment to minimize operator exposure and ensure uniform application [1].

Application Uniformity: Ensure complete and even coverage of all seed surfaces with the treatment solution to achieve consistent nematode protection.

Seed Handling: Treated seeds must be handled with appropriate personal protective equipment (PPE) including gloves and dust masks [1].

Planting Considerations: Treated seeds should be planted under appropriate soil conditions (temperature >50°F) to optimize germination and establishment while maximizing nematicidal activity [5] [4].

Efficacy Data and Biological Activity

Nematode Toxicity and Mode of Action

This compound demonstrates potent nematostatic and nematicidal activity through its unique ribosomal disruption mechanism. Laboratory studies have quantified its efficacy against key nematode species:

Table 2: Toxicity Parameters of this compound Against Key Nematode Species

| Nematode Species | 24-hr EC₅₀ (µg/ml) | 48-hr EC₅₀ (µg/ml) | Effect on Hatch | Recovery After Exposure |

|---|---|---|---|---|

| Meloidogyne incognita (Southern root-knot) | 57.69 µg/ml [3] | 47.15 µg/ml [3] | Reduced at 2.7 µg/ml and 27.0 µg/ml after 3 days [3] | No recovery observed [3] |

| Rotylenchulus reniformis (Reniform) | 59.64 µg/ml [3] | 47.25 µg/ml [3] | Reduced at 2.7 µg/ml and 27.0 µg/ml after 3 days [3] | Mortality remained unchanged after rinse/removal [3] |

Key efficacy observations include:

- Rapid Action: Nematode paralysis observed within 24 hours of exposure at 27.0 µg/ml for both M. incognita and R. reniformis [3]

- Irreversible Effect: No recovery in nematode motility after 24-hour exposure to 48-hour EC₅₀ values, indicating irreversible damage [3]

- Hatch Suppression: Significant reduction in nematode hatch after 3 days of exposure to concentrations as low as 2.7 µg/ml [3]

- Infection Reduction: 24-hour exposure to low concentrations (0.38 to 47.15 µg/ml) significantly reduces infectivity on host roots [3]

Field Performance and Residual Activity

This compound provides extended residual protection due to its low water solubility and persistence in the rhizosphere. The compound remains active around the plant root system for approximately 75 days, providing protection through the most critical early growth stages [1]. This duration represents approximately 2.5 times the life cycle of most target nematode species (typically 30 days), effectively breaking their reproductive cycle [1].

Field trials conducted over three years demonstrate that the control effect of this compound on various crops is "equivalent or superior to already commercialized products" with documented yield increases in corn, soybean, and cotton [1]. The systemic activity provides protection both at the seed zone and in surrounding root tissues as the compound is taken up by the developing seedling.

Experimental Protocols for Efficacy Evaluation

Laboratory Bioassay for Nematode Toxicity

Objective: To determine the concentration-dependent toxicity of this compound on nematode motility and hatch inhibition.

Materials and Reagents:

- Nematode inoculum: Second-stage juveniles (J2) of M. incognita or mixed life stages of R. reniformis [3]

- This compound technical material or commercial formulation (NemaStrike ST 4.51 SC) [3]

- 24-well Falcon tissue culture plates [3]

- Distilled water

- Inverted compound microscope for assessment [3]

Procedure:

- Prepare stock solutions of this compound in distilled water at 2× the final desired concentration (e.g., 0.06, 0.54, 5.4, 54.06 µg/ml for final concentrations of 0.03, 0.27, 2.70, 27.03 µg/ml) [3].

- Dispense 500 µL of each 2× concentration solution into individual wells of 24-well tissue culture plates.

- Add 30-40 nematodes in 500 µL distilled water to each well, resulting in final test concentrations.

- Maintain incubation temperatures at 28°C throughout the experiment [3].

- Assess motility at 2, 24, and 48 hours by visually counting motile and immotile nematodes using an inverted compound microscope.

- Calculate percentage immotile nematodes for each concentration and time point.

- Determine EC₅₀ and EC₉₀ values using probit analysis in statistical software (e.g., SPSS) [3].

Hatch Inhibition Assay

Objective: To evaluate the effect of this compound on nematode egg hatch.

Procedure:

- Collect fresh eggs of M. incognita or R. reniformis from infected roots using 0.5% NaOCl extraction method [3].

- Prepare this compound solutions at the same concentrations as in the motility assay.

- Expose eggs to test solutions for 3 days, recording the number of J2 hatched daily [3].

- Calculate percent hatch per day and compare to untreated controls.

- Analyze data using factorial ANOVA with nematicide rates and sample time as fixed factors [3].

Greenhouse Infectivity Assay

Objective: To determine the effect of this compound-pretreated nematodes on infectivity to host roots.

Procedure:

- Treat large populations (≈4,000) of M. incognita or R. reniformis with this compound solutions corresponding to their 48-hour EC₅₀ values for 24 hours [3].

- Rinse nematodes twice with distilled water to remove treatment solution.

- Transplant 2-week-old tomato seedlings ('Rutgers') into sand medium in 84-cm³ celled seedling trays [3].

- Inoculate each seedling with 500 treated nematodes distributed through three holes made by a 1-ml pipette tip pushed 3 cm into the root zone [3].

- Maintain plants at 28-30°C on a greenhouse bench for 3 weeks post-inoculation [3].

- Assess infectivity: count galls per root system for M. incognita; stain R. reniformis females with acid fuchsin and count total females per root system [3].

- Analyze data using ANOVA with appropriate transformations when necessary [3].

Environmental and Safety Considerations

Environmental Fate

Recent studies on the aqueous degradation of this compound have identified important environmental behavior patterns:

- Photolysis: this compound rapidly transforms under artificial sunlight in aqueous solutions with a single primary transformation product (PP228a) identified [6].

- Persistence: The transformation product PP228a demonstrates significantly prolonged persistence compared to the parent compound, with half-lives increased by more than 1000 times [6].

- pH Stability: Photodegradation of both this compound and PP228a is not pH-dependent [6].

- Hydrolytic Stability: Both compounds remain stable against hydrolysis under ambient conditions [6].

Ecotoxicology

Bioassays indicate that the transformation product PP228a exhibits higher acute toxicity to Daphnia magna than the parent this compound compound [6]. However, comprehensive ecotoxicological data for many non-target organisms remains limited in the available scientific literature.

Regulatory Status and Handling

- US EPA Registration: Approved May 2017 [1]

- Canadian Registration: Approved 2018 [6]

- EU Status: Not approved under EC Regulation 1107/2009 [2]

- Registration Protection: Valid until April 30, 2027 [1]

Important Safety Note: this compound is classified for use only in production facilities with full-automatic seed treatment equipment utilizing sealed conveyor and application devices. On-site seed treatment is strictly prohibited [1].

Conclusion

This compound represents a significant advancement in nematode management with its novel mode of action, favorable environmental profile, and demonstrated efficacy against economically important nematode species in soybean production. The application protocols outlined provide researchers with standardized methods for evaluating nematicidal activity, while the detailed chemical and biological information supports informed use decisions.

The 75-day residual activity and systemic protection make this compound particularly valuable for early-season nematode control when soybean plants are most vulnerable to yield-limiting damage. As nematode resistance to conventional chemistries continues to evolve, this compound's unique ribosomal targeting mechanism provides an important additional tool for integrated nematode management programs.

References

- 1. Pesticides Registered & Launched in 2017 and Analysis of Key Products [news.agropages.com]

- 2. This compound [sitem.herts.ac.uk]

- 3. Toxicity of this compound to Meloidogyne Incognita and ... [pmc.ncbi.nlm.nih.gov]

- 4. SOYBEAN SEED TREATMENT 101 - Bayer Crop Science [cropscience.bayer.us]

- 5. Plan Your Soybean Seed Treatment [phycoterra.com]

- 6. Aqueous degradation of this compound: Kinetics, products, ... [sciencedirect.com]

Tioxazafen application rate for nematode control in corn

Tioxazafen: Properties and Efficacy

This compound is a broad-spectrum nematicide that acts by disrupting ribosomal translation in nematodes via a nematode-specific target [1] [2]. It is a synthetic compound from the class of 3,5-disubstituted-1,2,4-oxadiazoles [1].

The table below summarizes its known efficacy against key nematode species based on laboratory studies:

| Nematode Species | Assay Type | Concentration / Value | Key Findings |

|---|---|---|---|

| Meloidogyne incognita (Root-knot nematode) | 24-hr EC₅₀ (Motility) | 57.69 µg/ml | Paralysis observed after 24 hr at 27.0 µg/ml; reduced hatch at 2.7 µg/ml and 27.0 µg/ml after 3 days; reduced infectivity on tomato roots after exposure [3]. |

| Rotylenchulus reniformis (Reniform nematode) | 24-hr EC₅₀ (Motility) | 59.64 µg/ml | Paralysis observed after 24 hr at 27.0 µg/ml; reduced hatch at 2.7 µg/ml and 27.0 µg/ml after 3 days; reduced infectivity on tomato roots after exposure [3]. |

| General PPNs (Cyst, lesion, etc.) | Nematocidal Performance | -- | Provides systemic control of a wide range of PPNs in row crops like corn, cotton, and soybean [1]. |

Environmental Fate and Toxicity Profile

Understanding the degradation and ecotoxicity of this compound and its transformation products is critical for environmental risk assessment.

Transformation and Persistence

In aqueous environments, this compound undergoes rapid transformation when exposed to artificial sunlight, forming a single primary transformation product, PP228a [1].

- Persistence: While this compound itself degrades quickly, PP228a has significantly prolonged environmental persistence, with its half-life increasing by over 1000 times compared to the parent compound [1].

- Hydrolysis: Both this compound and PP228a are stable against hydrolysis, meaning they do not break down easily in water alone [1].

Ecotoxicity

The following table compares the toxicity of this compound and its main transformation product:

| Compound | Test Organism | Result |

|---|---|---|

| This compound (Parent) | Daphnia magna (Water flea) | Exhibited acute toxicity [1]. |

| PP228a (Transformation Product) | Daphnia magna (Water flea) | Higher acute toxicity than the parent this compound [1]. |

| This compound (Parent) | Vibrio fischeri (Marine bacteria) | Showed weak acute toxicity [1]. |

| PP228a (Transformation Product) | Vibrio fischeri (Marine bacteria) | Showed weak acute toxicity [1]. |

Experimental Protocol: Aqueous Photolysis

This protocol is adapted from environmental fate studies to determine the degradation kinetics of this compound in water [1].

1. Solution Preparation

- Prepare an aqueous stock solution of this compound (e.g., 10 mg/L) using purified water. The pH can be adjusted to study its influence (e.g., pH 5, 7, and 9).

- To study the effect of Natural Water Constituents (NWCs), add them to separate solutions:

- Nitrate (NO₃⁻): Add sodium nitrate (NaNO₃).

- Fulvic Acid (FA) / Humic Acid (HA): Add Suwannee River FA or HA.

2. Irradiation Experiment

- Transfer the solutions into quartz tubes (or another material transparent to UV light).

- Place the tubes in a photochamber equipped with an artificial sunlight source that simulates the solar spectrum (e.g., a xenon lamp).

- Maintain a constant temperature (e.g., 25°C) throughout the experiment.

- Include dark controls (wrapped in aluminum foil) for each condition to account for non-photolytic degradation.

3. Sampling and Analysis

- Collect samples from each tube at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

- Analyze the samples using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or a photodiode array detector (PDA).

- HPLC Conditions (example):

- Column: C18 reverse-phase column.

- Mobile Phase: Gradient of acetonitrile and water.

- Flow Rate: 1.0 ml/min.

- Detection: UV absorbance at 254 nm or via MS.

4. Identification of Transformation Products

- Isolate the major transformation product(s) using preparative HPLC.

- Identify the structure of the product(s) by analyzing spectroscopic data, including:

- High-Resolution Mass Spectrometry (HRMS)

- ¹H Nuclear Magnetic Resonance (NMR)

5. Data Processing

- Plot the natural logarithm of the remaining this compound concentration versus time. The slope of the linear regression is the degradation rate constant (k).

- Calculate the half-life (t₁/₂) using the equation: t₁/₂ = ln(2)/k.

The experimental workflow for this protocol is visualized below:

Important Application and Regulatory Notes

- Registered Uses: this compound is registered for use as a seed treatment on crops including corn, soybean, and cotton in several countries, including the United States [1] [4].

- Tolerance Levels: The U.S. EPA has established tolerances for residues of this compound in or on various crop commodities. For corn, these include [4]:

- Corn, field, forage: 0.01 ppm

- Corn, field, grain: 0.01 ppm

- Corn, field, stover: 0.02 ppm

- Mammalian Toxicity: this compound is reported to have low mammalian toxicity, which is one of its advantageous characteristics [1].

References

Comprehensive Application Notes and Protocols for Tioxazafen Nematicidal Activity Assays

Introduction to Tioxazafen

This compound (3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole) is a novel broad-spectrum nematicide developed by Monsanto (now Bayer) for seed treatment in crops such as corn, soybean, and cotton [1]. It belongs to the chemical class of 3,5-disubstituted-1,2,4-oxadiazoles and represents a new mode of action in nematode control. Its molecular formula is C₁₂H₈N₂OS with a molecular mass of 228.27 g/mol [1]. This compound acts through interaction with a nematode-specific insertion of the L3 subunit of the mitochondrial ribosome, leading to disruption of ribosomal translation specifically in nematodes [1]. This mechanism provides selective toxicity against plant-parasitic nematodes while minimizing impacts on non-target organisms.

Mode of Action and Physiological Effects

This compound exerts its nematicidal effect through a unique target-specific mechanism. The compound specifically binds to the L3 subunit of mitochondrial ribosomes in nematodes, disrupting protein synthesis and leading to impaired cellular function and eventual death [1]. This mechanism is particularly significant because it targets a nematode-specific ribosomal insertion, providing the basis for its selective toxicity.

Recent research on derivative compounds has revealed additional physiological effects that provide insights into potential secondary mechanisms. Studies on compound A1, a 1,2,4-oxadiazole derivative structurally related to this compound, demonstrated that the nematicidal activity was primarily related to effects on the acetylcholine receptor of Bursaphelenchus xylophilus [2]. Transcriptome analysis and enzyme activity assays confirmed this target engagement, suggesting that modulation of neurological function may contribute to the nematicidal activity of oxadiazole compounds.

Additionally, research on compound C3, another oxadiazole derivative, revealed that it inhibited succinate dehydrogenase (SDH) with an IC₅₀ value of 45.5 µmol/L [3]. This inhibition disrupts the electron transport chain and energy production in nematodes. The compound also affected multiple physiological parameters including:

- Inhibition of nematode reproduction and population growth

- Alteration of reactive oxygen species (ROS) production

- Accumulation of lipofuscin and lipids

- Disruption of metabolic homeostasis [3]

Table 1: Physiological Targets of this compound and Related Oxadiazole Compounds

| Compound | Primary Target | Secondary Effects | Cellular Consequences |

|---|---|---|---|

| This compound | Mitochondrial ribosome L3 subunit | Disruption of protein synthesis | Impaired cellular function and death [1] |

| Compound A1 | Acetylcholine receptor | Neurological disruption | Altered nerve transmission [2] |

| Compound C3 | Succinate dehydrogenase | ROS production, lipid accumulation | Energy depletion, oxidative stress [3] |

In Vitro Nematicidal Activity Assay Protocols

Standard Nematode Motility Assay

Purpose: To evaluate the paralytic and lethal effects of this compound on nematode motility as a primary indicator of nematicidal activity.

Materials:

- Test organisms: Meloidogyne incognita, Rotylenchulus reniformis, Bursaphelenchus xylophilus, Aphelenchoides besseyi, or Ditylenchus destructor [3] [4]

- This compound stock solution (prepared in appropriate solvent such as DMSO or acetone)

- 24-well or 96-well tissue culture plates

- Sterile distilled water

- Microscope with capability for nematode observation

- Incubator maintained at 25±1°C

Procedure:

- Prepare serial dilutions of this compound in sterile distilled water to achieve final test concentrations (typically ranging from 0.38 to 300 μg/mL) [4] [2]

- Collect synchronized nematodes of the target species and standardize the suspension to approximately 100 nematodes per 100 μL

- Add 100 μL of nematode suspension to each well containing 1 mL of test solution

- Include solvent-only controls and appropriate positive controls (e.g., fosthiazate, avermectin)

- Seal plates to prevent evaporation and incubate at 25±1°C for 24-48 hours

- After incubation, assess nematode motility and mortality under a microscope

- Score nematodes as dead if no movement is observed upon probing with a fine needle

- Calculate percentage mortality using Abbott's formula when necessary [3]

Hatch Inhibition Assay

Purpose: To determine the effects of this compound on nematode egg hatch and subsequent population development.

Materials:

- Nematode eggs collected from infected plants or cultures

- This compound test solutions at various concentrations

- Multi-well plates

- Incubator

Procedure:

- Prepare this compound solutions at concentrations of 2.7 μg/mL and 27.0 μg/mL based on established protocols [4]

- Place approximately 50-100 nematode eggs into each well containing the test solutions

- Incubate for 3 days at appropriate temperature for the target species

- Count hatched juveniles and unhatched eggs daily using an inverted microscope

- Calculate hatch inhibition percentage relative to controls [4]

The following diagram illustrates the complete workflow for the in vitro nematicidal activity assays:

Quantitative Efficacy Data and LC₅₀ Determination

The nematicidal efficacy of this compound has been quantitatively established against multiple economically important nematode species. The following table summarizes the lethal concentration values (LC₅₀) and effective concentration values (EC₅₀) from published studies:

Table 2: Quantitative Nematicidal Activity of this compound Against Target Species

| Nematode Species | Assay Type | Exposure Time | LC₅₀/EC₅₀ Value (μg/mL) | Reference Compound |

|---|---|---|---|---|

| Meloidogyne incognita | Motility (EC₅₀) | 24 hours | 57.69 μg/mL | - [4] |

| Rotylenchulus reniformis | Motility (EC₅₀) | 24 hours | 59.64 μg/mL | - [4] |

| Meloidogyne incognita | Motility (EC₅₀) | 48 hours | 47.15 μg/mL | - [4] |

| Rotylenchulus reniformis | Motility (EC₅₀) | 48 hours | 47.25 μg/mL | - [4] |

| Bursaphelenchus xylophilus | Mortality (LC₅₀) | 48 hours | >300 μg/mL | Avermectin (335.5 μg/mL) [2] |

| Bursaphelenchus xylophilus | Mortality (LC₅₀) | 48 hours | >300 μg/mL | Fosthiazate (436.9 μg/mL) [2] |

Recent research on structurally optimized 1,2,4-oxadiazole derivatives has demonstrated significantly improved potency compared to the parent this compound compound:

Table 3: Comparative Activity of Novel 1,2,4-Oxadiazole Derivatives

| Compound | Nematode Species | LC₅₀ Value (μg/mL) | Improvement Factor vs. This compound |

|---|---|---|---|

| Compound A1 | B. xylophilus | 2.4 μg/mL | >125-fold [2] |

| Compound C3 | B. xylophilus | 37.2 μg/mL | >8-fold [3] |

| Compound C3 | A. besseyi | 36.6 μg/mL | >4-fold [3] |

| Compound C3 | D. destructor | 43.4 μg/mL | >7-fold [3] |

| Compound A6 | A. besseyi | 3.8 μg/mL | >37-fold [2] |

| Compound A7 | D. dipsaci | 2.7 μg/mL | >111-fold [2] |

In Planta and Root Infectivity Assays

Purpose: To evaluate the effect of this compound pre-treatment on nematode infectivity and root invasion capability.

Materials:

- Tomato seedlings (3-4 week old)

- Nematodes previously exposed to sublethal this compound concentrations

- Potting mix and containers

- Growth chamber with controlled environment

Procedure:

- Expose nematodes (M. incognita or R. reniformis) to sublethal this compound concentrations (0.38 to 47.15 μg/mL) for 24 hours [4]

- Rinse nematodes to remove residual compound

- Inoculate pre-treated nematodes onto tomato seedling roots (approximately 500 nematodes per plant)

- Maintain plants in a growth chamber at 25-28°C for 7-14 days

- Carefully harvest roots and assess root gall formation or infection sites

- Compare infection rates between this compound-treated and untreated nematodes [4]

The following diagram illustrates the experimental workflow for evaluating the effects of this compound on nematode biology from in vitro to in planta systems:

Application Notes and Technical Considerations

Formulation and Delivery

This compound is primarily developed as a seed treatment nematicide for application on corn, soybean, and cotton seeds [1]. This delivery method provides systemic protection during early crop development stages when plants are most vulnerable to nematode damage. When preparing laboratory solutions, this compound can be dissolved in organic solvents such as DMSO or acetone followed by dilution with aqueous buffers, with final solvent concentrations not exceeding 1% to avoid solvent toxicity effects on nematodes.

Species-Specific Considerations

Research indicates that this compound exhibits differential activity across nematode species. While it demonstrates consistent toxicity against major pests like M. incognita and R. reniformis, the concentration required to suppress infection may vary between species [4]. Specifically, higher rates of this compound may be needed to suppress R. reniformis infection of tomato compared to M. incognita despite similar in vitro motility EC₅₀ values [4].

Recovery Assessment Protocol

To evaluate the irreversibility of this compound effects, recovery assays can be performed:

- Expose nematodes to 48-hour EC₅₀ concentrations of this compound (47.15 μg/mL for M. incognita, 47.25 μg/mL for R. reniformis) for 24 hours [4]

- Rinse nematodes thoroughly to remove the compound

- Transfer to compound-free medium and monitor for recovery of motility over 48 hours

- Compare with positive controls that exhibit reversible effects

Studies indicate no significant recovery in nematode motility after 24-hour exposure to EC₅₀ values, suggesting irreversible effects [4].

References

- 1. This compound - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. Discovery of 1,2,4-Oxadiazole Derivatives Containing ... [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and nematicidal of novel... | Research Square activity [researchsquare.com]

- 4. What is the synthesis of the nematicides this compound? [chemicalbook.com]

Application Note: Tioxazafen - A Novel Broad-Spectrum Nematicide

1. Chemical Profile & Mode of Action Tioxazafen (3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole) is a novel broad-spectrum nematicide developed for seed treatment in major row crops such as corn, soybean, and cotton [1]. Its mode of action is distinct from traditional organophosphate and carbamate nematicides. This compound acts by disrupting ribosomal activity in nematodes, specifically through interaction with the L3 subunit of the mitochondrial ribosome, which leads to the inhibition of protein synthesis [1]. This targeted mechanism contributes to its lower mammalian toxicity profile compared to older chemical classes [2].

2. Nematicidal Efficacy Profile this compound demonstrates efficacy against a range of economically damaging plant-parasitic nematodes (PPNs), including cyst, root-knot, reniform, lesion, and needle nematodes [1]. Inspired by its success, recent research has focused on synthesizing novel 1,2,4-oxadiazole derivatives to enhance activity. The table below summarizes the lethal concentration (LC₅₀) values of this compound and a highly active derivative, compound A1, against key nematode species, compared to commercial standards [3].

Table 1: In vitro Nematicidal Activity of this compound and a Novel Derivative

| Compound | B. xylophilus LC₅₀ (μg/mL) | A. besseyi LC₅₀ (μg/mL) | D. dipsaci LC₅₀ (μg/mL) |

|---|---|---|---|

| This compound | >300 [3] | 142.9 [3] | >300 [3] |

| Derivative A1 | 2.4 [3] | Data Incomplete | Data Incomplete |

| Avermectin | 335.5 [3] | 56.8 [3] | 285.4 [3] |

| Fosthiazate | 436.9 [3] | 388.5 [3] | 333.3 [3] |

| Fluopyram | 0.9 [3] | 1.5 [3] | Data Incomplete |

Note: Derivative A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) exhibits a significantly different mode of action, primarily affecting the acetylcholine receptor of B. xylophilus [3].

3. Environmental Fate and Ecotoxicity Understanding the environmental degradation of a pesticide is critical for its risk assessment. A 2024 study investigated the aqueous degradation of this compound, revealing key findings [2]:

- Transformation: Under artificial sunlight, this compound rapidly photolyzes into a single, stable transformation product (TP), PP228a, which is an isomer of the parent compound.

- Persistence: While this compound itself degrades quickly, PP228a has a significantly prolonged environmental persistence, with its half-life increased by over 1000 times compared to the parent compound.

- Ecotoxicology: The transformation product PP228a presents a heightened toxicological concern. Bioassays with Daphnia magna showed that PP228a has higher acute toxicity than this compound [2]. This underscores the necessity to include major TPs in the environmental risk assessment during beta testing.

Proposed Experimental Protocols for Beta Testing

The following protocols are adapted from published methodologies to guide the evaluation of this compound and its derivatives.

Protocol 1: Aqueous Photolysis and Transformation Product Monitoring This protocol is designed to study the degradation kinetics and identify transformation products of this compound in water [2].

- Solution Preparation: Prepare an aqueous solution of this compound (e.g., 10 mg/L) in various matrices: pure water, buffered solutions (e.g., pH 5, 7, 9), and natural water spiked with constituents like nitrate (NO₃⁻), fulvic acid, or humic acid.

- Irradiation Experiment: Expose the solutions in a photochamber equipped with an artificial sunlight source (e.g., a xenon arc lamp). Maintain a constant temperature (e.g., 25°C). Keep control samples in the dark to account for hydrolysis.

- Sampling and Analysis: At predetermined time intervals, collect aliquots from the reaction solutions.

- Analytical Method: Analyze samples using High-Performance Liquid Chromatography coupled with a Photodiode Array detector and High-Resolution Mass Spectrometry (HPLC-PDA-HRMS).

- Kinetics: Quantify the disappearance of this compound and the formation of PP228a to determine degradation half-lives.

- Identification: Use HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy on isolated TPs to elucidate their structures.

The workflow for this environmental fate testing is outlined below:

Protocol 2: In Vitro Nematicidal Activity Bioassay This protocol describes a standard method for evaluating the efficacy of this compound and its derivatives against plant-parasitic nematodes in vitro [3].

- Nematode Culture: Maintain cultures of target nematode species (e.g., Bursaphelenchus xylophilus, Aphelenchoides besseyi) on fungal mats or host plants.

- Compound Preparation: Prepare serial dilutions of this compound and comparator compounds in a suitable solvent (e.g., acetone, DMSO) and then dilute with water to achieve the desired test concentrations (e.g., 10 μg/mL and 50 μg/mL). Include a solvent-only control.

- Bioassay Execution: Place nematode suspensions (containing a specified number of individuals, e.g., 100) into multi-well plates. Add the prepared compound solutions to the wells. Each concentration should be replicated multiple times (e.g., n=4).

- Incubation and Assessment: Seal the plates and incubate in the dark at a controlled temperature (e.g., 25°C). Assess nematode mortality after 48 hours. Nematodes that do not move upon probing are considered dead.

- Data Analysis: Calculate corrected mortality percentages. Use statistical software (e.g., probit analysis) on data from multiple concentrations to determine the median lethal concentration (LC₅₀) values.

The logical flow for efficacy and toxicology testing is as follows:

Research Gaps and Testing Recommendations

The available data reveals several areas where further investigation is crucial during beta testing:

- Mammalian and Ecotoxicology: While lower mammalian toxicity is claimed [2], specific acute oral LD₅₀ data and comprehensive ecotoxicological benchmarks (e.g., for freshwater fish and invertebrates) are not publicly listed [4] [1]. Standard tests and New Approach Methods (NAMs) like the Collaborative Acute Toxicity Modeling Suite (CATMoS) should be employed [5].

- Soil Fate and Mobility: Data on soil degradation half-life (DT₅₀), adsorption, and potential for groundwater leaching is absent from public databases [1]. These studies are essential for a complete environmental risk assessment.

- Non-Target Organism Impact: The effects on beneficial soil microorganisms, insects, and other non-target organisms need to be systematically evaluated to ensure agricultural sustainability and support registration.

References

- 1. This compound - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. Aqueous degradation of this compound: Kinetics, products, ... [sciencedirect.com]

- 3. Discovery of 1,2,4-Oxadiazole Derivatives Containing ... [pmc.ncbi.nlm.nih.gov]

- 4. Aquatic Life Benchmarks & Water Quality Criteria for Pesticides [epa.gov]

- 5. EVALUATION OF IN SILICO MODEL PREDICTIONS FOR ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Tioxazafen Efficacy Against Root-Knot Nematodes

Introduction and Executive Summary

Root-knot nematodes (Meloidogyne spp.) represent one of the most destructive plant-parasitic nematode genera globally, causing substantial yield losses across a wide range of economically important crops. The southern root-knot nematode (Meloidogyne incognita) specifically ranks as a leading pathogen in key row crops such as cotton, soybean, and vegetable crops, with estimated global yield losses reaching billions of dollars annually [1]. Traditional chemical control options have diminished in recent years due to environmental concerns and regulatory restrictions, creating an urgent need for novel nematicidal compounds with improved safety profiles and distinct modes of action.

Tioxazafen (3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole) represents a significant advancement in nematode management as the first nematicide from the phenyl oxadiazole chemical class. Registered in 2017 as a seed-applied nematicide (NemaStrike ST) by Bayer CropScience, this compound exhibits a novel mode of action through disruption of ribosomal activity in nematodes [1]. This comprehensive document provides detailed application notes and experimental protocols to support researchers in evaluating the efficacy of this compound against root-knot nematodes under laboratory and greenhouse conditions. The information contained herein synthesizes current scientific knowledge on toxicity parameters, biological effects, and environmental behavior to facilitate appropriate use in integrated nematode management programs.

Nematicidal Activity and Toxicity Data

Quantitative Toxicity Parameters

This compound demonstrates concentration-dependent toxicity against both juvenile stages and eggs of root-knot nematodes. The compound exhibits similar toxicity profiles against Meloidogyne incognita and Rotylenchulus reniformis, though with notable differences in specific efficacy parameters. The table below summarizes key toxicity values established through laboratory bioassays:

Table 1: Toxicity parameters of this compound against root-knot nematodes

| Parameter | Meloidogyne incognita | Rotylenchulus reniformis | Experimental Conditions |

|---|---|---|---|

| 24-hour EC₅₀ | 57.69 µg/mL | 59.64 µg/mL | Laboratory motility assay in aqueous solutions [1] |

| 48-hour EC₅₀ | 47.15 µg/mL | 47.25 µg/mL | Laboratory motility assay in aqueous solutions [1] |

| 24-hour EC₉₀ | 84.95 µg/mL | 111.30 µg/mL | Laboratory motility assay in aqueous solutions [1] |

| Paralysis at 27.0 µg/mL (24-hour) | 8% immotile | 22% immotile | Continuous exposure [1] |

| Paralysis at 27.0 µg/mL (48-hour) | 37% immotile | 31% immotile | Continuous exposure [1] |

| Hatch suppression | Significant reduction at ≥2.7 µg/mL after 3 days | Significant reduction at ≥2.7 µg/mL after 3 days | Egg hatch assay [1] |

The concentration-response relationship indicates that longer exposure periods enhance efficacy, with 48-hour EC₅₀ values approximately 20% lower than 24-hour values for both species. This demonstrates the importance of continuous exposure for optimal nematicidal activity. The onset of measurable nematode paralysis occurs within 24 hours at concentrations of 27.0 µg/mL, with effects becoming more pronounced with extended exposure [1].

Effects on Biological Functions

This compound impacts multiple biological functions essential for nematode viability and reproduction. Beyond the direct immobilization effect, the compound significantly suppresses juvenile hatch from eggs at concentrations as low as 2.7 µg/mL after 72 hours of continuous exposure [1]. This multi-faceted activity contributes to population reduction by targeting both existing juvenile stages and future generations. Additionally, the irreversible nature of this compound's effect was demonstrated in recovery assays where nematodes exposed to EC₅₀ concentrations for 24 hours failed to regain motility even after removal from the compound and rinsing [1].